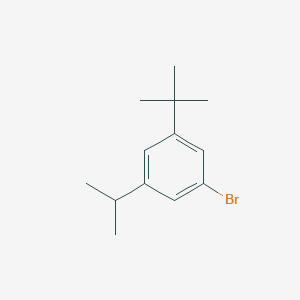
1-Bromo-3-tert-butyl-5-isopropyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-tert-butyl-5-isopropyl-benzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and an isopropyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-tert-butyl-5-isopropyl-benzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butyl-5-isopropyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-tert-butyl-5-isopropyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Reduction Reactions: The major product is 3-tert-butyl-5-isopropyl-benzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-tert-butyl-5-isopropyl-benzene has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-tert-butyl-5-isopropyl-benzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine atom, being highly reactive, facilitates the formation of new bonds with nucleophiles or other reactive species. The tert-butyl and isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-tert-butylbenzene
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-2-tert-butylbenzene
Uniqueness
1-Bromo-3-tert-butyl-5-isopropyl-benzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and various chemical applications .
Propiedades
Fórmula molecular |
C13H19Br |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
1-bromo-3-tert-butyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9H,1-5H3 |
Clave InChI |
SLISATSKJGDSHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


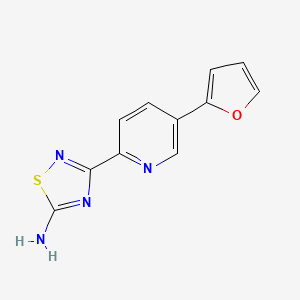
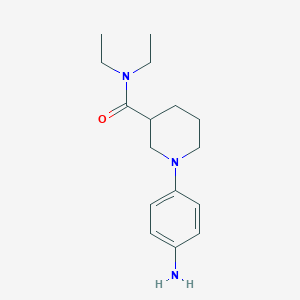
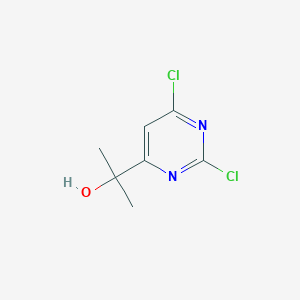
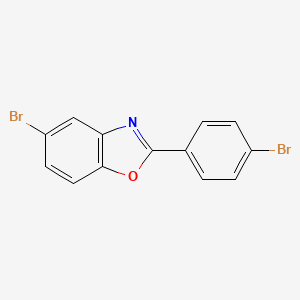
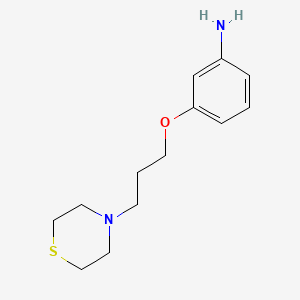
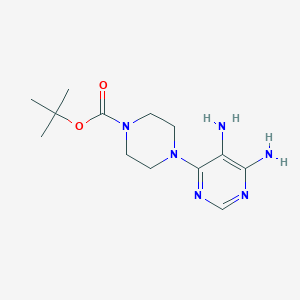
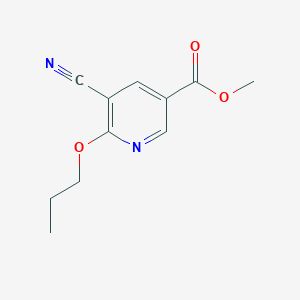
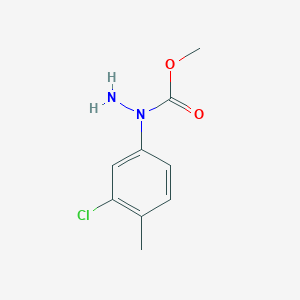
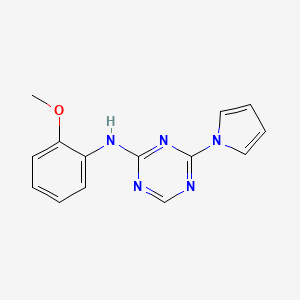
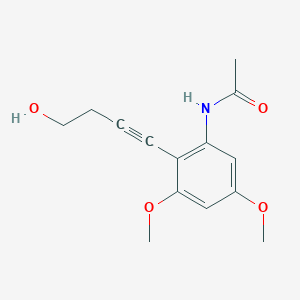
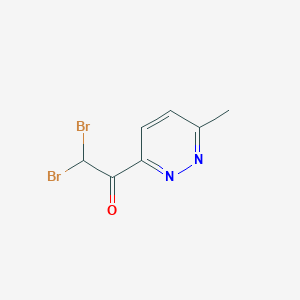
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
